Enzalutamide

Catalog No.
S548657
CAS No.
915087-33-1
M.F
C21H16F4N4O2S
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enzalutamide

CAS Number

915087-33-1

Product Name

Enzalutamide

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide

Molecular Formula

C21H16F4N4O2S

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)

InChI Key

WXCXUHSOUPDCQV-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Solubility

Insoluble

Synonyms

MDV3100; MDV 3100; MDV-3100; Enzalutamide brand name: Xtandi.

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Description

The exact mass of the compound Enzalutamide is 464.09301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Enzalutamide is a synthetic compound classified as an androgen receptor inhibitor, primarily utilized in the treatment of metastatic castration-resistant prostate cancer. It functions by blocking the action of androgens, such as testosterone, on androgen receptors, thereby inhibiting tumor growth and proliferation. Enzalutamide is marketed under the brand name Xtandi and has gained approval in numerous countries for its efficacy in managing advanced prostate cancer.

Enzalutamide does not directly affect testosterone levels. Instead, it acts as an androgen receptor antagonist. Androgens, like testosterone, bind to androgen receptors in prostate cancer cells, promoting their growth. Enzalutamide binds to the same receptor but doesn't activate it, blocking the androgen's effect and hindering cancer cell proliferation [].

Other Reactions

Enzalutamide undergoes metabolic breakdown in the body, but the specific pathways are not publicly available due to commercial confidentiality [].

Physical and Chemical Properties

  • Melting Point: 297-302 °C []
  • Boiling Point: Not applicable (decomposes before boiling) []
  • Solubility: Poorly soluble in water, but soluble in organic solvents []
  • Stability: Stable under recommended storage conditions []

Enzalutamide is generally well-tolerated, but side effects like fatigue, back pain, and hot flashes can occur []. It can also interact with other medications, so consulting a healthcare professional is crucial before use [].

Data on Toxicity

While extensive clinical trials have been conducted, specific LD50 (lethal dose 50%) data for Enzalutamide is not publicly available.

Flammability

Enzalutamide is not considered a flammable substance [].

Reactivity

No significant reactivity hazards are reported for Enzalutamide [].

Enzalutamide undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. The metabolic process leads to the formation of two major metabolites: N-desmethyl enzalutamide, which retains biological activity, and an inactive carboxylic acid derivative. Approximately 71% of the administered dose is excreted in urine, predominantly as metabolites, while only trace amounts of unchanged enzalutamide are found .

  • Formation of a thiohydantoin core structure.
  • Introduction of aryl groups through coupling reactions.
  • Final modifications to achieve the desired pharmacological properties.

The detailed synthetic route can vary among different laboratories but generally adheres to these core steps to ensure high purity and yield of the final product .

Enzalutamide is primarily indicated for:

  • Metastatic Castration-Resistant Prostate Cancer: It is used for patients who have previously received docetaxel chemotherapy or those who are chemotherapy-naive.
  • Non-Metastatic Castration-Resistant Prostate Cancer: Recent studies have shown its effectiveness in delaying metastasis in patients with rising prostate-specific antigen levels despite castration .

Additionally, ongoing research is exploring its potential applications in other malignancies and conditions influenced by androgen signaling.

Enzalutamide exhibits significant interactions with various drugs due to its induction of cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19. These interactions can lead to altered serum concentrations of co-administered medications, potentially diminishing their therapeutic effects. For instance, co-administration with warfarin or certain antidepressants may necessitate dose adjustments due to decreased efficacy . Clinical studies have shown that enzalutamide can reduce serum concentrations of aromatase inhibitors like anastrozole by up to 90%, indicating a substantial drug-drug interaction potential .

Enzalutamide belongs to a class of drugs known as non-steroidal antiandrogens. Similar compounds include:

  • Flutamide: An earlier generation antiandrogen that acts similarly but has a different side effect profile and pharmacokinetics.
  • Nilutamide: Another first-generation antiandrogen used for prostate cancer treatment; it has a shorter half-life compared to enzalutamide.
  • Bicalutamide: A widely used antiandrogen that has a similar mechanism but is less potent than enzalutamide.
  • Apalutamide: A newer generation antiandrogen that also targets androgen receptors but has distinct pharmacokinetic properties.
  • Proxalutamide: A newer compound under investigation for its efficacy against prostate cancer.

Unique Features of Enzalutamide

Enzalutamide’s unique features include:

  • Higher potency as an androgen receptor antagonist compared to first-generation agents.
  • Longer half-life, allowing for once-daily dosing which enhances patient compliance.
  • Dual mechanism: In addition to blocking androgen receptors, it prevents receptor nuclear translocation and DNA binding.

These characteristics contribute to its effectiveness in treating advanced prostate cancer and its favorable safety profile compared to older antiandrogens .

Enzalutamide exhibits extremely poor water solubility that remains virtually unchanged across the physiological pH range. The kinetic solubility of enzalutamide in water is reported as 2.0 × 10⁻³ mg/mL, while thermodynamic solubility measurements indicate even lower values of approximately 0.042 mg/mL [1] [2]. This poor aqueous solubility is attributed to the highly lipophilic nature of the molecule, with no ionizable groups present within the physiological pH range of 3-11 [1].

The solubility of enzalutamide demonstrates remarkable pH independence throughout the physiological range. Studies have confirmed that enzalutamide solubility is not affected by pH variations from 1.2 to 6.8, maintaining its practically insoluble status across this range [1] [3]. This pH-independent behavior is consistent with the compound's lack of ionizable functional groups, as evidenced by the absence of measurable pKa values between pH 3-11 [1].

Table 1: Enzalutamide Solubility Across Different pH Conditions

pH ConditionSolubility StatusEnhancement StrategyReference
pH 1.2Practically insolublePolymer-based enhancement [3]
pH 4.0Practically insolubleKollidon VA64 addition [3]
pH 6.5Practically insolubleHPMCAS incorporation [3]
pH 6.8Practically insolubleHPC-L enhancement [3]
Distilled Water2.0 × 10⁻³ mg/mLLimited enhancement [1]

Various polymer systems have been investigated to enhance enzalutamide solubility across different pH ranges. Hydroxypropyl cellulose (HPC-L), hydroxypropyl methylcellulose acetate succinate (HPMCAS), Kollidon VA64, and Eudragit E PO have demonstrated significant solubility enhancement capabilities. These polymers can increase amorphous enzalutamide solubility by more than two-fold under all pH conditions, with the exception of Eudragit E PO at pH 6.8 [3].

The supersaturation ratio of amorphous enzalutamide relative to its crystalline form provides insight into its solubility behavior. The crystalline solubility is reported as 2.9 μg/mL, while the amorphous form achieves significantly higher apparent solubility values, particularly in the presence of appropriate polymeric excipients [2]. This enhanced solubility of the amorphous form is crucial for bioavailability improvement strategies.

Thermal Behavior and Polymorphic Forms

Enzalutamide exhibits complex thermal behavior characterized by multiple polymorphic forms and thermal transitions. The crystalline form R1, which is the marketed form by Astellas, represents the thermodynamically stable polymorph under standard conditions [4]. This form has been extensively characterized through X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis.

The melting point of crystalline enzalutamide has been reported within the range of 161-164°C, with variations depending on the specific polymorph and measurement conditions [5] [6]. Differential scanning calorimetry studies reveal that the crystalline form undergoes a sharp endothermic transition at the melting point, followed by thermal decomposition at higher temperatures [7] [8].

Table 2: Thermal Properties of Enzalutamide Polymorphic Forms

FormMelting Point (°C)Glass Transition Temperature (°C)Crystallization Temperature (°C)Stability
R1 (Crystalline)161-164Not applicableNot applicableStable
R2 (Solvate)120-140 (desolvation)Not applicableConverts to R1Metastable
R3 (Isopropanol solvate)VariableNot applicableConverts to R1Metastable
AmorphousNot applicable43.3-9246Metastable

The amorphous form of enzalutamide displays significantly different thermal characteristics compared to its crystalline counterparts. The glass transition temperature (Tg) of amorphous enzalutamide has been reported with some variation, ranging from 43.3°C to 92°C depending on the preparation method and measurement conditions [9] [10] [11]. This wide range suggests that the amorphous form may exist in different states or configurations depending on processing conditions.

Crystallization from the amorphous state occurs at approximately 46°C, indicating a relatively low energy barrier for the transition from the metastable amorphous form to the stable crystalline state [12]. This low crystallization temperature poses challenges for the long-term stability of amorphous formulations, particularly during storage at elevated temperatures.

Several solvate forms of enzalutamide have been identified and characterized. Form R2, obtained from crystallization in methanol and formic acid, contains voids that can accommodate small molecules such as formic acid, methanol, or water [4]. This solvate form loses solvent at temperatures between 120-140°C and subsequently recrystallizes into the stable R1 form. Similarly, form R3, prepared from isopropanol, represents another solvate that converts to R1 under slurry conditions.

The thermal stability of amorphous enzalutamide is significantly influenced by particle size and mechanical processing conditions. Studies have demonstrated that mechanically induced defects accelerate the recrystallization kinetics, with the actual surface-to-volume ratio playing a secondary role [7]. The recrystallization kinetics can be described by a two-parameter autocatalytic kinetic model, providing valuable insights for predicting long-term stability under various storage conditions.

Photostability and Degradation Pathways

Enzalutamide demonstrates variable photostability depending on the wavelength and intensity of light exposure. Under UV irradiation at 236 nm, the compound undergoes photolytic degradation, with studies reporting approximately 9.37% degradation after 6 days of continuous exposure [13] [14]. This photodegradation represents a moderate susceptibility to UV light, necessitating appropriate light protection measures during manufacturing and storage.

The photodegradation of enzalutamide follows specific pathways that result in the formation of distinct degradation products. High-performance liquid chromatography analysis reveals the formation of degradation products with retention times at 0.76 minutes under photolytic conditions [13]. These degradation products are well-separated from the parent compound, indicating that the photodegradation process involves significant structural modifications.
Table 3: Enzalutamide Degradation Pathways and Products

Degradation ConditionTime PeriodDegradation %Primary Products (RT, min)Mechanism
Acid Hydrolysis (1N HCl, 80°C)2 hours22.481.54, 1.81Hydrolytic cleavage
Alkaline Hydrolysis (1N NaOH, 80°C)1 hour7.111.49Base-catalyzed hydrolysis
Oxidative (12% H₂O₂, RT)4 hours18.031.13, 1.27Oxidation reactions
Photolytic (UV 236 nm)6 days9.370.76Photochemical degradation
Thermal (60°C)6 days0NoneThermally stable
Neutral/Water (80°C)4 hours0NoneHydrolytically stable

The photodegradation mechanism of enzalutamide involves complex photochemical reactions that lead to the breakdown of specific functional groups within the molecule. The relatively low degradation percentage under prolonged UV exposure suggests that the compound possesses moderate intrinsic photostability, but protection from light is still recommended for optimal stability.

Comparative studies have shown that photolytic degradation of enzalutamide is generally less severe than chemical degradation pathways such as acid hydrolysis or oxidation. Under identical time periods, photolytic degradation proceeds at a slower rate compared to chemical stress conditions, indicating that enzymatic and chemical factors may pose greater stability challenges than photochemical processes.

The degradation products formed under photolytic conditions are distinct from those generated under chemical stress, suggesting different mechanistic pathways. The formation of products with shorter retention times (0.76 minutes) compared to the parent compound indicates the generation of more polar degradation products, possibly through the breakdown of lipophilic segments of the molecule.

Partition Coefficients and Lipophilicity

Enzalutamide exhibits high lipophilicity, as evidenced by its partition coefficient values in various solvent systems. The calculated log P value for the octanol-water system ranges from 2.98 to 4.75, depending on the calculation method and experimental conditions [1] [15] [2]. The experimentally determined partition coefficient in the octanol-water system is reported as 3.0 [16], placing enzalutamide in the highly lipophilic category.

The high lipophilicity of enzalutamide is further supported by its excellent solubility in organic solvents compared to its poor aqueous solubility. The compound demonstrates particularly high solubility in acetonitrile (90 mg/mL), followed by N,N-dimethylformamide (25 mg/mL), dimethyl sulfoxide (20 mg/mL), and isopropanol (13 mg/mL) [1] [17] [16]. This solubility profile clearly illustrates the compound's preference for lipophilic environments.
Table 4: Enzalutamide Partition Coefficients and Lipophilicity Parameters

SystemValueMethodTemperature (°C)Reference
Log P (octanol/water)2.98Calculated25 [1]
Log P (octanol/water)4.75Calculated25 [2]
Partition Coefficient (octanol/water)3.0Experimental25 [16]
Acetonitrile solubility90 mg/mLExperimental25 [16]
DMSO solubility20 mg/mLExperimental25 [17]
DMF solubility25 mg/mLExperimental25 [17]

The distribution behavior of enzalutamide in biological systems is significantly influenced by its lipophilicity characteristics. The high log P value suggests extensive distribution into lipophilic tissues and membranes, which is consistent with the compound's mechanism of action as an androgen receptor antagonist that must traverse cellular membranes to reach intracellular targets.

The lipophilicity of enzalutamide also plays a crucial role in its formulation challenges. The high partition coefficient contributes to the compound's poor aqueous solubility and subsequent bioavailability issues. Various formulation strategies, including the use of lipid-based delivery systems and amorphous solid dispersions, have been developed to address these challenges while maintaining the compound's pharmacological activity.

Comparative analysis with structurally related compounds reveals that enzalutamide's lipophilicity falls within the expected range for antiandrogen compounds. However, the specific log P value of 2.98-4.75 places it at the upper end of the optimal range for oral bioavailability, suggesting that formulation strategies focused on enhancing dissolution and absorption are necessary for optimal therapeutic efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

464.09300959 g/mol

Monoisotopic Mass

464.09300959 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

93T0T9GKNU

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Enzalutamide is indicated for the treatment of castration-resistant prostate cancer, metastatic castration-sensitive prostate cancer (mCSPC), and non-metastatic castration-sensitive prostate cancer (nmCSPC) with biochemical recurrence at high risk for metastasis (high-risk BCR). It is also used in combination with [talazoparib] for the treatment of adult patients with HRR gene-mutated mCRPC.
FDA Label
Xtandi is indicated for: the treatment of adult men with metastatic hormone-sensitive prostate cancer (mHSPC) in combination with androgen deprivation therapy (see section 5. 1). the treatment of adult men with high-risk non-metastatic castration-resistant prostate cancer (CRPC) (see section 5. 1). the treatment of adult men with metastatic CRPC who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated (see section 5. 1). the treatment of adult men with metastatic CRPC whose disease has progressed on or after docetaxel therapy.

Livertox Summary

Enzalutamide is a third generation, oral nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer. Enzalutamide is associated with a low rate of serum enzyme elevation during therapy but has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Enzalutamide
US Brand Name(s): Xtandi
FDA Approval: Yes
Enzalutamide is approved to treat: Prostate cancer. It is used: In patients whose cancer is castration resistant (has not responded to treatments that lower testosterone levels).
In patients whose cancer has metastasized and is castration sensitive (has responded to treatments that lower testosterone levels).
Enzalutamide is also being studied in the treatment of other types of cancer.

Pharmacology

Resitance to enzalutamide therapy has been observed. This may occurred due to an upregulation of NF-κB2/p52.
Enzalutamide is an orally bioavailable, organic, non-steroidal small molecule targeting the androgen receptor (AR) with potential antineoplastic activity. Through a mechanism that is reported to be different from other approved AR antagonists, enzalutamide inhibits the activity of prostate cancer cell ARs, which may result in a reduction in prostate cancer cell proliferation and, correspondingly, a reduction in the serum prostate specific antigen (PSA) level. AR over-expression in prostate cancer represents a key mechanism associated with prostate cancer hormone resistance.

ATC Code

L02BB04
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB04 - Enzalutamide

Mechanism of Action

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity. It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes. Enzalutamide binds to the AR with 5 to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide and only 2-3 fold reduced affinity than the natural ligand dihydrotestosterone. Molecular docking showed that enzalutamide binds to the ligand binding domain of the AR distinctive from that of bicalutamide.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

915087-33-1

Absorption Distribution and Excretion

The median Tmax is 1 hour (0.5 to 3 hours) following a single 160 mg dose of capsules and 2 hours (0.5 to 6 hours) following a single 160 mg dose of tablets. Enzalutamide achieves steady-state by Day 28 and its AUC accumulates approximately 8.3-fold relative to a single dose. At steady-state, the mean (%CV) maximum concentration (Cmax) for enzalutamide and N-desmethyl enzalutamide is 16.6 µg/mL (23%) and 12.7 µg/mL (30%), respectively, and the mean (%CV) minimum concentrations (Cmin) are 11.4 µg/mL (26%) and 13.0 µg/mL (30%), respectively.
Enzalutamide is primarily eliminated by hepatic metabolism. 71% of the dose is recovered in urine (including only trace amounts of enzalutamide and N-desmethyl enzalutamide), and 14% is recovered in feces (0.4% of the dose as unchanged enzalutamide and 1% as N-desmethyl enzalutamide).
The mean (%CV) volume of distribution after a single oral dose is 110 L (29%).
The mean apparent clearance (CL/F) of enzalutamide after a single dose is 0.56 L/h (0.33 to 1.02 L/h).

Metabolism Metabolites

Enzalutamide is metabolized by CYP2C8 and CYP3A4. CYP2C8 is primarily responsible for the formation of the active metabolite (N-desmethyl enzalutamide). Carboxylesterase 1 metabolizes N-desmethyl enzalutamide and enzalutamide to the inactive carboxylic acid metabolite.

Wikipedia

Enzalutamide
Darusentan

Biological Half Life

The mean terminal half-life (t1/2) for enzalutamide in patients after a single oral dose is 5.8 days (range 2.8 to 10.2 days). Following a single 160 mg oral dose of enzalutamide in healthy volunteers, the mean terminal t1/2 for N-desmethyl enzalutamide is approximately 7.8 to 8.6 days.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: El-Amm J, Patel N, Freeman A, Aragon-Ching JB. Metastatic Castration-Resistant Prostate Cancer: Critical Review of Enzalutamide. Clin Med Insights Oncol. 2013 Aug 21;7:235-245. Review. PubMed PMID: 24179414; PubMed Central PMCID: PMC3813614.
2: Pal SK, Stein CA, Sartor O. Enzalutamide for the treatment of prostate cancer. Expert Opin Pharmacother. 2013 Apr;14(5):679-85. doi: 10.1517/14656566.2013.775251. Epub 2013 Feb 27. Review. PubMed PMID: 23441761.
3: Ha YS, Goodin S, DiPaola RS, Kim IY. Enzalutamide for the treatment of castration-resistant prostate cancer. Drugs Today (Barc). 2013 Jan;49(1):7-13. doi: 10.1358/dot.2013.49.1.1910724. Review. PubMed PMID: 23362491.
4: Rawlinson A, Mohammed A, Miller M, Kunkler R. The role of enzalutamide in the treatment of castration-resistant prostate cancer. Future Oncol. 2012 Sep;8(9):1073-81. doi: 10.2217/fon.12.99. Review. PubMed PMID: 23030482.

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